molecular formula C21H17FN2O4 B2372867 Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 933252-03-0

Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2372867
CAS No.: 933252-03-0
M. Wt: 380.375
InChI Key: FIQSFAIETJXVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, a dihydropyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

    Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the intermediate reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to bind to certain enzymes or receptors, while the dihydropyridine ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure but lacks the fluorine atom.

    Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the fluorine atom in Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to its non-fluorinated analogs and can lead to different biological activities and applications.

Properties

IUPAC Name

methyl 4-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSFAIETJXVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.